molecular formula C12H9ClN4O B1417348 6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1096984-21-2

6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1417348
CAS No.: 1096984-21-2
M. Wt: 260.68 g/mol
InChI Key: GXUBQSBQEVKADQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O/c1-18-9-5-3-2-4-8(9)12-15-14-11-7-6-10(13)16-17(11)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUBQSBQEVKADQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the

Biological Activity

Overview

6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a triazolo-pyridazine core structure, which is known for its diverse pharmacological properties.

PropertyValue
IUPAC NameThis compound
CAS Number1096984-21-2
Molecular FormulaC₁₂H₉ClN₄O
Molecular Weight260.68 g/mol

Antiproliferative Activity

Research has demonstrated that compounds with a triazolo-pyridazine scaffold exhibit significant antiproliferative activity against various cancer cell lines. A study focusing on a series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines reported that some derivatives showed potent activity comparable to known anticancer agents like Combretastatin A-4 (CA-4) . Specifically, the compound 4q , which is structurally similar to this compound, exhibited IC₅₀ values of 0.008–0.014 μM against SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) cell lines.

The mechanism underlying the anticancer activity of these compounds is primarily linked to their ability to disrupt microtubule dynamics. The compound 4q was shown to inhibit tubulin polymerization effectively and arrest the cell cycle at the G2/M phase in A549 cells. This effect is attributed to its binding at the colchicine site on microtubules .

Study on Antiproliferative Effects

A detailed study synthesized various derivatives of [1,2,4]triazolo[4,3-b]pyridazines and evaluated their biological activities. The results indicated that:

  • Compound 4q : Exhibited significant antiproliferative activity with IC₅₀ values ranging from 0.008 to 0.014 μM across different cancer cell lines.
  • Mechanism : Inhibition of tubulin polymerization and disruption of microtubule dynamics were confirmed through immunostaining assays .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications on the phenyl ring significantly influenced the biological activity of the compounds. Electron-withdrawing and electron-donating groups were systematically introduced to assess their impact on potency. The presence of methoxy and amino substituents was particularly beneficial for enhancing antiproliferative effects .

Comparison with Similar Compounds

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :

    • Position 3 Substituents : Electron-donating groups (e.g., methoxy) may enhance solubility but reduce membrane permeability compared to halogenated or alkyl groups .
    • Position 6 Modifications : Substitution with nitrogen-containing heterocycles (e.g., piperazines) improves target binding in enzyme inhibition assays .
  • Unanswered Questions :

    • The target compound’s specific biological profile remains uncharacterized. Priority areas for investigation include kinase inhibition, antimicrobial activity, and metabolic stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

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